molecular formula C30H26ClN3O4 B2995137 4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 337483-11-1

4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2995137
CAS No.: 337483-11-1
M. Wt: 528.01
InChI Key: CLBYCELYYKXIQT-UHFFFAOYSA-N
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Description

4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a quinoline and pyrazoline moiety. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . Pyrazoline derivatives also exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and analgesic effects .

Preparation Methods

The synthesis of 4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves multiple steps. One common method is the cyclocondensation of (2E,2’E)-1,1’-bis(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,3’-(1,4-phenylene)diprop-2-en-1-one with hydrazine hydrate in butanoic acid . This reaction forms the pyrazoline ring, which is then further functionalized to obtain the final product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline and pyrazoline moieties can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring or the pyrazoline moiety.

    Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazoline moiety can interact with enzymes and receptors, modulating their activity. These interactions lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrazoline derivatives. For example:

    Quinoline derivatives: Chloroquine, quinine, and mefloquine are well-known antimalarial drugs.

    Pyrazoline derivatives: Celecoxib, a nonsteroidal anti-inflammatory drug, contains a pyrazoline moiety. Compared to these compounds, 4-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is unique due to its combined quinoline and pyrazoline structure, which may confer a broader range of biological activities.

Properties

IUPAC Name

4-[5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O4/c1-18-29(30(19-8-4-3-5-9-19)22-16-20(31)12-13-23(22)32-18)24-17-25(21-10-6-7-11-26(21)38-2)34(33-24)27(35)14-15-28(36)37/h3-13,16,25H,14-15,17H2,1-2H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBYCELYYKXIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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